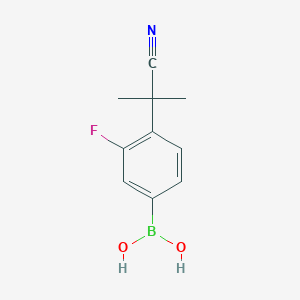

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid is an organic compound with the molecular formula C10H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the cyano and fluorine groups in its structure adds unique reactivity and properties, making it valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and isobutyronitrile.

Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the reproducibility and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from the oxidation of the boronic acid group.

Cyano Derivatives: Produced through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The cyano and fluorine groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

- 4-(1-Cyano-1-methylethyl)phenylboronic acid

- 3-(1-Cyano-1-methylethyl)-4-fluorophenylboronic acid

Uniqueness

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid stands out due to the specific positioning of the cyano and fluorine groups, which can significantly affect its reactivity and the properties of the resulting products. This unique structure allows for the selective formation of desired compounds in synthetic applications, making it a valuable reagent in both academic and industrial research.

Biologische Aktivität

4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid (CAS No. 2377611-26-0) is a boronic acid derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in therapeutic contexts, particularly in cancer treatment and as an enzyme inhibitor.

This compound possesses a unique structure characterized by a fluorophenyl group and a cyano substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Boronic Acid: The introduction of the boron atom is generally achieved through boronation reactions involving appropriate precursors.

- Substitution Reactions: The cyano and fluorine groups are incorporated via nucleophilic substitution methods, optimizing conditions for selectivity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity: The compound can inhibit proteases or other enzymes critical in cellular signaling pathways.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells by disrupting mitochondrial functions and inducing endoplasmic reticulum stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness is often linked to its ability to disrupt key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Breast Cancer Cells:

- Objective: To evaluate the compound's cytotoxic effects on MCF-7 breast cancer cells.

- Findings: The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

-

Prostate Cancer Research:

- Objective: Investigate the role of the compound in inhibiting androgen receptor signaling.

- Results: The compound effectively reduced androgen receptor activity, leading to decreased proliferation in androgen-sensitive prostate cancer cells.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Enzyme Inhibitor | 5.0 |

| 4-Bromophenylboronic acid | Structure | Moderate Anticancer Activity | 15.0 |

| 3-Fluorophenylboronic acid | Structure | Low Anticancer Activity | 30.0 |

Safety and Toxicology

While exploring its biological activities, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that this compound exhibits harmful effects if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings.

Eigenschaften

IUPAC Name |

[4-(2-cyanopropan-2-yl)-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO2/c1-10(2,6-13)8-4-3-7(11(14)15)5-9(8)12/h3-5,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVAOBRSYFKRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C#N)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.